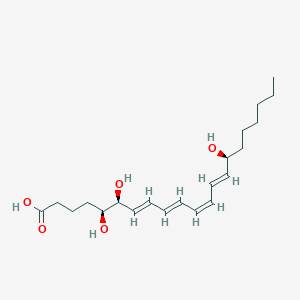

脂氧素A4

描述

Synthesis Analysis

The stereoselective synthesis of aromatic LXA4 analogues involves key transformations such as Sharpless epoxidation, Pd-mediated Heck coupling, and diastereoselective reduction. These synthetic analogues demonstrate potent biological activities similar to native LXA4, including the stimulation of phagocytosis of apoptotic leukocytes by macrophages, highlighting their potential for therapeutic applications in inflammatory conditions (O’Sullivan et al., 2007).

Molecular Structure Analysis

LXA4 is characterized by a conjugated tetraene structure that is essential for its biological activity. Modifications to this structure, such as the introduction of a methylene bridge in synthetic analogues, have been explored to enhance the compound's stability and biological efficacy. For instance, the asymmetric synthesis of benzothiophene-containing LXA4 analogues with lower-chain modifications aims to replace the triene core with a more stable aromatic ring, potentially improving metabolic stability (Tighe et al., 2022).

Chemical Reactions and Properties

LXA4 and its analogues undergo various chemical reactions that are pivotal for their anti-inflammatory and pro-resolution bioactions. These reactions include transcellular biosynthesis and metabolic inactivation through dehydrogenase-mediated oxidation and reduction. The development of LXA4 analogues with enhanced chemical and metabolic stability aims to retain the beneficial biological activities while overcoming rapid inactivation in vivo (Guilford et al., 2004).

Physical Properties Analysis

The physical properties of LXA4, such as solubility, stability, and half-life, are crucial for its function as a bioactive molecule. Enhancements in chemical stability, as seen in novel 3-oxa LXA4 analogues, indicate progress in developing LXA4 derivatives with improved therapeutic profiles, including better solubility and resistance to rapid degradation (Guilford et al., 2004).

Chemical Properties Analysis

The anti-inflammatory and pro-resolving actions of LXA4 are closely linked to its chemical properties, such as its ability to interact with specific receptors on immune cells. The precise molecular interactions and signaling pathways activated by LXA4 and its analogues are fundamental to their therapeutic potential. Studies on synthetic analogues, like aromatic and heteroaromatic LXB4 mimetics, contribute to our understanding of LXA4's chemical properties and its role in resolving inflammation (Owen & Guiry, 2023).

科学研究应用

炎症的调节

脂氧素,包括LXA4,是内源性生物活性脂质介质,在炎症调节中起着至关重要的作用 . 它们通过调节各种免疫细胞的行为发挥免疫调节作用,包括中性粒细胞、巨噬细胞以及T细胞和B细胞 . 它们促进凋亡中性粒细胞的清除,这有助于抑制炎症并促进组织修复 .

在慢性病中的作用

LXA4通过调节转录因子的水平来调节许多炎症基因的表达,这些转录因子在各种疾病中升高,例如呼吸道疾病、肾脏疾病、癌症、神经退行性疾病和病毒感染 . 脂氧素介导的信号传导参与慢性炎症、癌症、糖尿病相关肾病、肺损伤、肝损伤、子宫内膜异位症、呼吸道疾病、神经退行性疾病、慢性脑低灌注和视网膜变性 .

神经保护

LXA4已被证明具有显着的神经保护作用。 在中脑动脉闭塞 (MCAO) 大鼠模型和BV2小胶质细胞中,LXA4的给药抑制了促炎反应 .

牙周炎治疗

在牙科保健领域,LXA4在治疗重度牙周炎方面显示出潜力 . 刮治和根面平整 (SRP) 后,牙龈沟液 (GCF) 中的 LXA4 水平显着升高,这些水平与临床改善呈正相关 . 此外,在 SRP 后对某些牙周病原体呈阴性的部位观察到 LXA4 水平升高 .

对各种身体部位的抗炎作用

作用机制

Lipoxin A4 (LXA4) is an endogenous bioactive lipid mediator involved in the regulation of inflammation . This article will explore the mechanism of action of LXA4, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

LXA4 exerts immunomodulatory effects by regulating the behavior of various immune cells, including neutrophils, macrophages, and T and B cells . It promotes the clearance of apoptotic neutrophils, helping to dampen inflammation and promote tissue repair .

Mode of Action

LXA4 interacts with its targets to regulate the expression of many inflammatory genes. It modulates the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) . These transcription factors are elevated in various diseases, such as respiratory tract diseases, renal diseases, cancer, neurodegenerative diseases, and viral infections .

Biochemical Pathways

LXA4 is involved in the regulation of several biochemical pathways. For instance, in cases of obesity-related glomerulopathy, the administration of LXA4 markedly reduces inflammatory stimuli by inhibiting the Nfkbia and Mapk1/14 pathways, leading to the downregulation of Il1b, Il6, Tnf, and Ccl8 . This indicates an anti-inflammatory response .

Pharmacokinetics

It is known that lxa4 is produced enzymatically through the sequential metabolism of the lipoxygenase (lo) enzymes 5-lo and either 12-lo or 15-lo . Aspirin directly affects the LXA4 circuit by activating the biosynthesis of endogenous epimers of LXA4, known as aspirin-triggered 15-epi-LX, which has potent anti-inflammatory properties .

Result of Action

The administration of LXA4 results in significant anti-inflammatory and neuroprotective effects. For instance, in a rat model of middle cerebral artery occlusion (MCAO) and BV2 microglial cells, LXA4 inhibited the pro-inflammatory response and exerted a significant neuroprotective effect through the downregulation of Tnf, Il1b, Fcgr2a, Notch1, Hes1, Nos2 and activation of Arg1, Mrc1, Hes5 genes .

安全和危害

未来方向

生化分析

Biochemical Properties

Lipoxin A4 exerts immunomodulatory effects by regulating the behavior of various immune cells, including neutrophils, macrophages, and T and B cells . It promotes the clearance of apoptotic neutrophils, helping to dampen inflammation and promote tissue repair . Lipoxin A4 regulates the expression of many inflammatory genes by modulating the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) .

Cellular Effects

Lipoxin A4 influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It has been found to exert significant neuroprotective effects through the downregulation of pro-inflammatory genes and activation of anti-inflammatory genes .

Molecular Mechanism

Lipoxin A4 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is produced enzymatically through the sequential metabolism of the lipoxygenase (LO) enzymes 5-LO and either 12-LO or 15-LO .

Dosage Effects in Animal Models

The effects of Lipoxin A4 vary with different dosages in animal models . Exogenous administration of Lipoxin A4 has been shown to reduce the degree of lung injury in acute respiratory distress syndrome (ARDS) rats .

Metabolic Pathways

Lipoxin A4 is involved in metabolic pathways related to inflammation resolution . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that Lipoxin A4 can inhibit the production of reactive oxygen species (ROS) and neutrophil extracellular traps (NETs) in peripheral blood neutrophils of ARDS rats .

Subcellular Localization

It is known that Lipoxin A4 can promote the phagocytosis of neutrophils in ARDS rats in vitro and can also promote the apoptosis of neutrophils in ARDS rats .

属性

IUPAC Name |

(5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAQOQZEOGMIQS-SSQFXEBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040535 | |

| Record name | Lipoxin A4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lipoxin A4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

89663-86-5 | |

| Record name | Lipoxin A4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89663-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lipoxin A4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089663865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lipoxin A4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIPOXIN A4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7C6J3D79J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lipoxin A4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

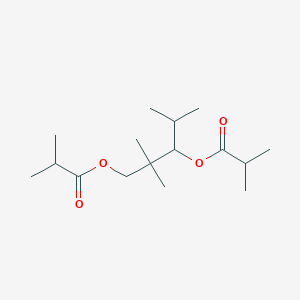

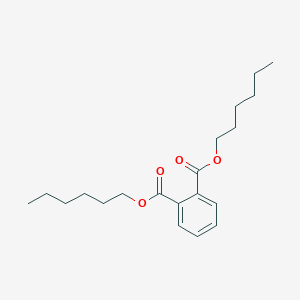

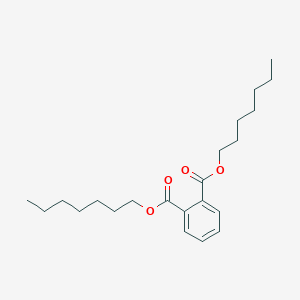

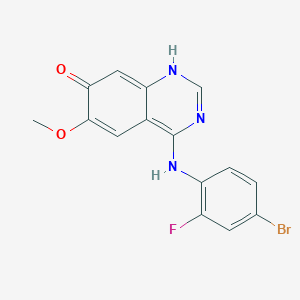

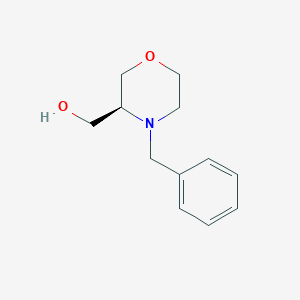

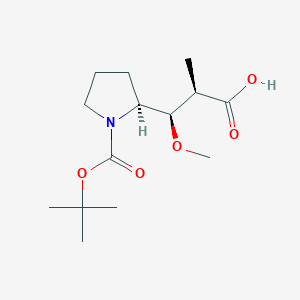

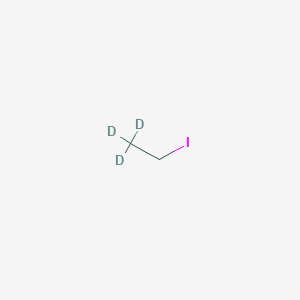

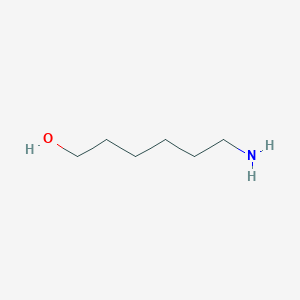

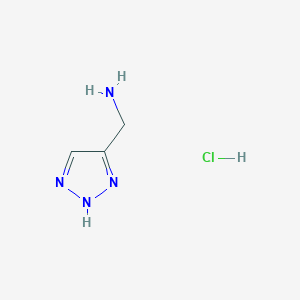

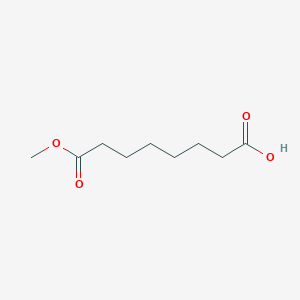

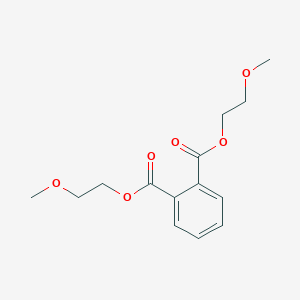

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide](/img/structure/B32721.png)

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)

![3-[3-[4-(1-Methylindol-3-yl)-2,5-dioxofuran-3-yl]indol-1-yl]propyl acetate](/img/structure/B32754.png)